4-Methylisophthalonitrile

Vue d'ensemble

Description

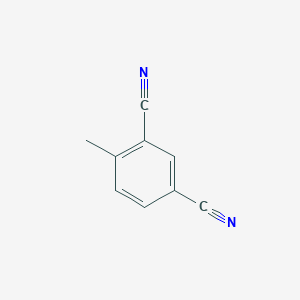

4-Methylisophthalonitrile is an organic compound with the molecular formula C9H6N2. It is a white crystalline solid commonly used in organic synthesis and has various applications in medical, environmental, and industrial research. The compound is characterized by the presence of a methyl group attached to the benzene ring, along with two nitrile groups positioned at the 1,3-positions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Methylisophthalonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methylisophthalonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitrile groups can yield primary amines. This reaction is typically carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: The methyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 4-Methylisophthalic acid.

Reduction: 4-Methylbenzylamine.

Substitution: 4-Nitro-4-methylisophthalonitrile (from nitration).

Applications De Recherche Scientifique

Precursor for Dyes

4-MIN is utilized as a precursor in the synthesis of various dyes, particularly disperse dyes. For instance, it has been employed in the synthesis of Disperse Red F3BS through a multi-step process involving amination, diazotization, and coupling reactions. This method highlights 4-MIN's role in creating high-performance dyes that are environmentally friendly due to the avoidance of toxic reagents during synthesis .

Pharmaceuticals

The compound serves as an intermediate in pharmaceutical synthesis, particularly in developing compounds with potential therapeutic applications. Its derivatives have shown promise in inhibiting certain biological pathways associated with diseases such as cancer.

Agrochemical Applications

4-MIN has been investigated for its potential use in agrochemicals, specifically as a building block for the synthesis of herbicides and pesticides. Research indicates that derivatives of 4-MIN can exhibit herbicidal activity, contributing to the development of more effective agricultural chemicals.

Polymer Production

The unique properties of 4-MIN allow it to be incorporated into polymer matrices, enhancing material characteristics such as thermal stability and mechanical strength. It is particularly relevant in producing high-performance plastics and resins that require durability under extreme conditions.

Case Study 1: Synthesis of Disperse Dyes

A study focusing on the synthesis of Disperse Red F3BS demonstrated the efficiency of using 4-MIN as a starting material. The process involved:

- Amination : Reaction with hydroxylamine hydrochloride.

- Diazotization : Utilizing sodium nitrite in hydrochloric acid.

- Coupling : Reaction with sulfamic acid to form the final dye product.

This method showcased not only high yields but also an environmentally friendly approach by minimizing hazardous waste .

Case Study 2: Agrochemical Development

Research conducted on 4-MIN derivatives indicated their potential application as herbicides, demonstrating effective weed control with reduced phytotoxicity compared to traditional chemicals. This advancement could lead to safer agricultural practices while maintaining crop yields.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Synthetic Chemistry | Precursor for Disperse Dyes | High yield and environmentally friendly |

| Pharmaceuticals | Intermediate for drug synthesis | Potential therapeutic effects |

| Agrochemicals | Building block for pesticides | Effective weed control |

| Material Science | Polymer enhancement | Improved thermal stability |

Mécanisme D'action

The mechanism of action of 4-Methylisophthalonitrile depends on its specific application. In biological systems, it may act as an inhibitor or activator of certain enzymes, affecting molecular pathways involved in cellular processes. The nitrile groups can interact with active sites of enzymes, leading to changes in their activity. In industrial applications, the compound’s nitrile groups facilitate strong bonding interactions and cross-linking capabilities, enhancing the properties of polymers and coordination compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Methylisophthalonitrile: Similar in structure but with the methyl group positioned at the 5-position instead of the 4-position.

Isophthalonitrile: Lacks the methyl group, having only the two nitrile groups on the benzene ring.

Uniqueness

4-Methylisophthalonitrile is unique due to the presence of the methyl group at the 4-position, which influences its reactivity and the types of reactions it can undergo. This structural difference can lead to variations in physical properties, such as melting point and solubility, as well as differences in chemical behavior compared to its analogs.

Activité Biologique

4-Methylisophthalonitrile (4-MIPN) is an organic compound known for its applications in various industrial processes, particularly as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and potential effects on human health and the environment.

Chemical Structure

This compound has the following chemical structure:

- Molecular Formula : C9H6N2

- Molecular Weight : 158.16 g/mol

Biological Activity Overview

Research into the biological activity of 4-MIPN has revealed several important findings regarding its toxicity, pharmacokinetics, and potential effects on living organisms.

Toxicity Studies

Toxicological assessments have indicated that 4-MIPN exhibits moderate toxicity in various biological systems. Key findings include:

- Acute Toxicity : In laboratory studies, 4-MIPN demonstrated acute toxicity with lethal doses varying based on the organism. For example, studies on rodents indicated a median lethal dose (LD50) ranging from 200 to 500 mg/kg when administered orally .

- Chronic Toxicity : Long-term exposure studies have shown that chronic exposure can lead to significant organ damage, particularly affecting the liver and kidneys. Histopathological examinations revealed lesions in these organs after prolonged exposure to high concentrations of 4-MIPN .

Pharmacokinetics

The pharmacokinetic profile of 4-MIPN has been studied to understand its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Studies indicate that 4-MIPN is absorbed through the gastrointestinal tract with an absorption rate of approximately 34% in animal models .

- Metabolism : Metabolic studies suggest that 4-MIPN is primarily metabolized in the liver, where it undergoes conjugation and oxidation reactions, leading to various metabolites that may exhibit different biological activities .

- Excretion : The primary route of excretion for metabolites is fecal, with a minor percentage eliminated through urine. This suggests a potential for bioaccumulation in organisms exposed to repeated doses .

Case Studies

Several case studies have highlighted the environmental impact and biological effects of 4-MIPN:

- Aquatic Toxicology : A study conducted on aquatic organisms showed that exposure to sub-lethal concentrations of 4-MIPN led to behavioral changes and reduced reproductive success in fish species. The no-observed-effect concentration (NOEC) was determined to be around 10 µg/L .

- Plant Toxicity : Research on phytotoxicity indicated that 4-MIPN affects seed germination and root growth in several plant species, with inhibitory effects observed at concentrations above 50 µM. This raises concerns about its use in agricultural settings where non-target plant species may be affected .

Data Tables

Propriétés

IUPAC Name |

4-methylbenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSRDTCYJMRAAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435220 | |

| Record name | 4-Methylisophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1943-88-0 | |

| Record name | 4-Methylisophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.